ETHYL alpha-HYDROXYCAPROATE

Description

Contextualization within Alpha-Hydroxy Acid Esters Research

Alpha-hydroxy acids (AHAs) are a class of carboxylic acids that contain a hydroxyl (-OH) group on the carbon atom adjacent to the carboxyl group. wikipedia.org Naturally occurring AHAs are found in various plants and fruits and have been used for centuries for various purposes. researchgate.net Common examples include glycolic acid, lactic acid, and citric acid. wikipedia.orgresearchgate.net

Alpha-hydroxy acid esters, such as Ethyl alpha-hydroxycaproate, are derivatives of AHAs where the acidic proton of the carboxyl group is replaced by an alkyl group, in this case, an ethyl group. nist.gov Research into AHA esters is an extension of the broader field of AHA chemistry. Scientists have long been interested in AHAs for their ability to modulate skin keratinization and influence the biosynthesis of dermal components. researchgate.net The esterification of AHAs modifies their physical and chemical properties, such as polarity, volatility, and solubility, which in turn influences their reactivity and potential applications.

AHA esters are valuable chiral building blocks in organic synthesis. acs.org The presence of a stereocenter at the alpha-carbon allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. mdpi.com Research in this area often focuses on developing stereoselective synthesis methods, including chemical and biocatalytic routes, to produce specific stereoisomers of these esters. thieme-connect.denih.gov Furthermore, AHA esters serve as precursors for a variety of other chemical entities, including biodegradable polymers like polylactic acid (PLA) and poly(glycolic acid) (PGA). wikipedia.org

Historical Perspectives and Evolution of Research Focus

Research on alpha-hydroxy acids dates back to the 1970s, when they were identified as topically effective compounds for skin treatments. researchgate.netresearchgate.net The initial focus was largely on the acids themselves, like glycolic and lactic acid. cir-safety.org Over time, as the understanding of their chemical properties grew, research expanded to include their simple esters.

The evolution of research on this compound specifically has moved from basic synthesis and characterization towards more specialized applications. Early studies would have focused on its synthesis through classical chemical methods, such as the esterification of 2-hydroxyhexanoic acid. It was identified as a useful starting material for the stereospecific synthesis of other molecules, such as 2-fluorohexanoic acid. chemicalbook.com

More recently, the research focus has shifted significantly towards biocatalysis. The demand for enantiomerically pure chiral intermediates for the pharmaceutical and fine chemical industries has driven the development of enzyme-catalyzed reactions. thieme-connect.de Lipases, for example, have been reported to catalyze the enantioselective transesterification of ethyl 2-hydroxyhexanoate. chemicalbook.com This biocatalytic approach offers high selectivity under mild reaction conditions, presenting an advantage over traditional chemical methods. thieme-connect.deresearchgate.net Another area where this compound has gained attention is in flavor and fragrance chemistry, having been identified as a flavor component in beverages like Chinese baijiu, contributing a fruity, grape-like aroma. upm.edu.my

Scope and Significance in Contemporary Chemical and Biochemical Sciences

In modern chemical and biochemical sciences, this compound holds significance in several key areas:

Asymmetric Synthesis and Biocatalysis : The development of highly selective biocatalytic methods to produce chiral alcohols and acids remains a vital area of research. mdpi.comnih.gov this compound and related ketoesters are used as substrates in enantioselective reduction reactions catalyzed by enzymes from microorganisms like Pichia methanolica. mdpi.com These processes are crucial for creating chiral intermediates needed for the synthesis of complex molecules. thieme-connect.depsu.edu

Flavor and Food Science : The identification and quantification of volatile compounds in foods and beverages is a major focus of food science. Ethyl 3-hydroxyhexanoate (B1247844), an isomer of this compound, is recognized as a flavor enhancer and flavoring agent. nih.gov Research on compounds like this compound in traditional fermented products like Chinese baijiu contributes to understanding the complex aroma profiles and the microbial metabolism occurring during fermentation. upm.edu.my

Metabolomics : In untargeted metabolome analysis, compounds like alpha-hydroxycaproate are identified and quantified to understand metabolic differences between study groups. For instance, it was studied in the context of alcohol-exposed pregnancies to find metabolites associated with infant birth outcomes. nih.gov

Polymer Science : While not as common as lactic or glycolic acid, longer-chain hydroxy acids and their esters are investigated as monomers for biodegradable polymers. wikipedia.org The introduction of monomers like 3-hydroxyhexanoate into polymers such as poly(3-hydroxybutyrate) (P(3HB)) can improve the material's physical properties by reducing crystallinity and brittleness. researchgate.net This highlights the potential for related esters like this compound to be explored as precursors for novel biomaterials. researchgate.net

The continued study of this compound and other AHA esters is driven by the pursuit of sustainable chemical processes (biocatalysis), the need for complex chiral molecules, and the desire to understand and manipulate biological and food systems at a molecular level. researchgate.netiscientific.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Ethyl 2-hydroxyhexanoate | nist.gov |

| Synonyms | Ethyl 2-(DL)-hydroxyhexanoate, Ethyl dl-2-hydroxycaproate | nist.gov |

| CAS Number | 6946-90-3 | nist.gov |

| Molecular Formula | C₈H₁₆O₃ | nist.gov |

| Molecular Weight | 160.21 g/mol | nist.gov |

| Appearance | Clear colorless liquid | chemicalbook.com |

| Boiling Point | 195 °C | chemicalbook.com |

| Density | 0.967 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.425 | chemicalbook.com |

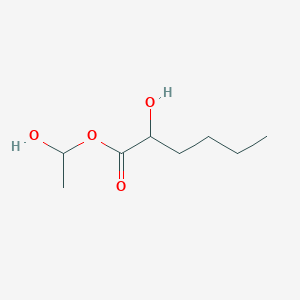

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16O4 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-hydroxyethyl 2-hydroxyhexanoate |

InChI |

InChI=1S/C8H16O4/c1-3-4-5-7(10)8(11)12-6(2)9/h6-7,9-10H,3-5H2,1-2H3 |

InChI Key |

MPVOIKMDUZHBIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)OC(C)O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies of Ethyl Alpha Hydroxycaproate

Chemical Synthetic Pathways

The chemical synthesis of ethyl alpha-hydroxycaproate can be achieved through several established and emerging methodologies. These routes offer varying degrees of efficiency, selectivity, and environmental impact.

Esterification Methodologies, including Transesterification Approaches

Fischer-Speier esterification is a classical and direct method for synthesizing this compound. tcichemicals.commasterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves the condensation of 2-hydroxyhexanoic acid with ethanol (B145695). ontosight.ai To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water produced during the reaction is removed, often through azeotropic distillation with a Dean-Stark apparatus. tcichemicals.commasterorganicchemistry.com Common acid catalysts for this process include sulfuric acid, p-toluenesulfonic acid, and hydrochloric acid. tcichemicals.comsciencemadness.org

Transesterification is another viable approach. For instance, the transesterification of ε-caprolactone with ethanol, catalyzed by an acid, can yield ethyl 6-hydroxyhexanoate, a related compound. While not a direct synthesis of the alpha-hydroxy ester, this highlights the utility of transesterification in producing hydroxy esters. The general mechanism involves the nucleophilic attack of the alcohol on the ester carbonyl group, leading to the exchange of the alkoxy group.

Carbonylation and Carboxylation Routes for Alpha-Hydroxy Acid Precursors

The synthesis of the precursor, 2-hydroxyhexanoic acid, can be achieved through carbonylation and carboxylation reactions. One method involves the reaction of an organic halide with carbon monoxide in the presence of a hydrogen donor, a carbonylation catalyst, and an inorganic base at elevated temperatures (at least 90°C). google.com Saturated primary and secondary aliphatic alcohols can serve as suitable hydrogen donors. google.com

Another route to α-hydroxy acids is through the carboxylation of α-siloxy silanes with carbon dioxide, facilitated by a promoter like cesium fluoride. organic-chemistry.org This reaction proceeds via a Brook rearrangement and tolerates a range of substituents. A one-pot synthesis from aldehydes using PhMe2SiLi and CO2 has also been demonstrated, which avoids the need to isolate the intermediate α-hydroxy silane. organic-chemistry.orgorganic-chemistry.org These methods provide access to the 2-hydroxyhexanoic acid necessary for the subsequent esterification to this compound.

Dehydrogenative Cross-Coupling Reactions in Ester Synthesis

Dehydrogenative cross-coupling has emerged as a more environmentally friendly and atom-economical method for ester synthesis. This approach involves the coupling of two C-H bonds to form a new C-O bond, often with the liberation of hydrogen gas as the only byproduct. jchemlett.comnih.gov These reactions can be catalyzed by various transition metal complexes, including those based on rhodium and manganese. nih.govacs.org

For example, the dehydrogenative cross-coupling of primary alcohols can lead to the formation of esters. acs.orgelsevierpure.com This can be applied to the synthesis of this compound by coupling a suitable alcohol with ethanol in the presence of a catalyst. The mechanism often involves the initial dehydrogenation of the alcohol to an aldehyde, followed by coupling with the second alcohol. nih.gov

Table 1: Comparison of Dehydrogenative Cross-Coupling Catalysts

| Catalyst System | Reactants | Key Features |

| Dimeric Rhodium(II) Complex | Aldehydes and Alcohols / Primary Alcohols | High chemoselectivity, broad substrate scope, produces H₂ as the only byproduct. nih.gov |

| Manganese Pincer Complex | Primary Alcohols | Utilizes an earth-abundant base metal, can proceed under neutral conditions with a dearomatized complex. acs.orgelsevierpure.com |

| Ir(NHC) Catalyst | Ethylene Glycol and Bioalcohols | Sustainable synthesis of α-hydroxy acids, catalyst can be recycled. nih.govglobalauthorid.com |

Stereoselective Chemical Synthesis and Chiral Induction Methods

The synthesis of enantiomerically pure this compound is of significant interest, particularly for pharmaceutical applications. muni.cz Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts and chiral induction.

One approach involves the asymmetric reduction of a prochiral precursor, such as ethyl 2-oxohexanoate (B1239944). The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer of this compound.

Another strategy is the alkylation of a chiral enolate. For instance, (3S)-ethyl 3-hydroxyhexanoate (B1247844) has been prepared by the yeast reduction of ethyl 3-oxohexanoate. chimia.ch Subsequent diastereoselective alkylation of the corresponding enolate can introduce a substituent at the alpha position, leading to a chiral α-substituted β-hydroxy ester.

Novel Synthetic Routes and Reaction Mechanism Investigations

Research into novel synthetic routes for this compound and related compounds is ongoing. One area of investigation is the development of more efficient and sustainable catalytic systems for known transformations. For example, N-hydroxyphthalimide has been used as a catalyst for the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid with oxygen under mild conditions, achieving high selectivity. mdpi.com This highlights the potential for developing new catalytic oxidations to produce the precursor acid.

Mechanistic studies are crucial for optimizing existing methods and designing new ones. For instance, isotopic labeling experiments have provided evidence for the mechanism of Fischer esterification, confirming that the oxygen atom from the alcohol is incorporated into the ester. libretexts.org Similarly, detailed mechanistic investigations of dehydrogenative coupling reactions are helping to elucidate the role of the catalyst and any co-catalysts or bases. nih.gov

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing this compound. Enzymes, particularly lipases, are widely used for this purpose.

Lipase-catalyzed synthesis can proceed via esterification of 2-hydroxyhexanoic acid with ethanol or through transesterification. An important feature of enzymatic synthesis is the potential for enantioselectivity. For example, lipase (B570770) from Candida cylindracea has been shown to catalyze the enantioselective transesterification of racemic ethyl 2-hydroxyhexanoate, leading to products with considerable optical purity. researchgate.net Similarly, a Bacillus sphaericus strain has been found to selectively hydrolyze the (R)-ester of ethyl 2-hydroxyhexanoate, allowing for the resolution of the (S)-ester with high enantiomeric excess. researchgate.net

The choice of enzyme and reaction conditions, such as the solvent, can significantly influence the reaction rate and selectivity. For instance, immobilized Rhizomucor miehei lipase has been used for the synthesis of ethyl hexanoate (B1226103) in n-hexane, achieving a high conversion rate. researchgate.net

Table 2: Enzymatic Synthesis of Ethyl Hexanoate Derivatives

| Enzyme Source | Reaction Type | Substrate | Key Finding |

| Candida cylindracea Lipase | Transesterification | Racemic ethyl 2-hydroxyhexanoate | Enantioselective reaction leading to optically pure products. researchgate.net |

| Rhizomucor miehei Lipase (immobilized) | Esterification | Hexanoic acid and ethanol | High conversion (96%) in n-hexane. researchgate.net |

| Bacillus sphaericus | Hydrolysis | Racemic ethyl 2-hydroxyhexanoate | Selective hydrolysis of the (R)-ester, resolving the (S)-ester to >99% enantiomeric excess. researchgate.net |

| Pichia methanolica | Enantioselective Reduction | Ethyl-5-oxohexanoate | Synthesis of the key chiral intermediate ethyl-(S)-5-hydroxyhexanoate for anti-Alzheimer's drugs. researchgate.net |

Lipase-Mediated Esterification and Transesterification

Lipases have emerged as powerful biocatalysts for the synthesis of ethyl α-hydroxycaproate due to their high selectivity and mild reaction conditions. mdpi.com These enzymes can catalyze both esterification and transesterification reactions to produce the desired ester.

In lipase-mediated esterification, α-hydroxycaproic acid is reacted with ethanol in the presence of a lipase. The choice of lipase is crucial for achieving high conversion and enantioselectivity. For instance, lipases from Candida antarctica (specifically lipase B, often immobilized as Novozym 435) and Burkholderia cepacia have shown considerable effectiveness in such reactions. mdpi.commdpi.com The reaction is typically carried out in an organic solvent to shift the equilibrium towards ester formation.

A significant advantage of using lipases is their ability to perform kinetic resolutions of racemic α-hydroxycaproic acid or its esters. researchgate.net This results in the production of enantiomerically enriched ethyl α-hydroxycaproate, a critical requirement for the synthesis of many chiral drugs.

Table 1: Examples of Lipase-Mediated Synthesis of Chiral Esters

| Lipase Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Burkholderia cepacia | Racemic hydroxylactam | (R)-acetate and (S)-alcohol | >99% | mdpi.com |

| Candida antarctica Lipase B | Racemic 1-phenylethylamine | (R)- and (S)-enantiomers | High | researchgate.net |

Microbial Biotransformations and Whole-Cell Catalysis for Production

Whole-cell biocatalysis offers a cost-effective and practical alternative to using isolated enzymes for the production of ethyl α-hydroxycaproate. nih.gov This approach utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired transformation, eliminating the need for enzyme purification. nih.gov

Various microorganisms, including yeasts and bacteria, have been employed for the stereoselective reduction of α-keto esters to produce chiral α-hydroxy esters. For example, Saccharomyces cerevisiae (baker's yeast) is a well-known biocatalyst for the asymmetric reduction of ketones. nih.gov The yeast Clavispora lusitaniae has been identified as a producer of ethyl caproate, a related ester, highlighting the potential of yeasts in ester synthesis. nih.gov

Microbial fermentation can also be used to produce the precursor, α-hydroxycaproic acid, from renewable feedstocks. mdpi.com Subsequent esterification, either chemically or enzymatically, can then yield ethyl α-hydroxycaproate. The optimization of fermentation conditions, such as medium composition, pH, and temperature, is crucial for maximizing the yield and productivity of the desired compound. nih.gov

Table 2: Microbial Production of Related Esters

| Microorganism | Product | Precursors | Yield | Reference |

| Clavispora lusitaniae YX3307 | Ethyl caproate | Ethanol and caproic acid | 62.0 mg/L | nih.gov |

Enzyme Engineering and Directed Evolution for Enhanced Production

To improve the efficiency and selectivity of enzymatic processes for ethyl α-hydroxycaproate production, researchers have turned to enzyme engineering and directed evolution. nih.gov These techniques aim to modify the properties of existing enzymes or create novel enzymes with desired characteristics.

Rational design involves making specific changes to an enzyme's amino acid sequence based on its known structure and catalytic mechanism. frontiersin.org This approach can be used to enhance an enzyme's activity, stability, or stereoselectivity. For example, site-directed mutagenesis can be employed to alter key residues in the active site of a lipase to favor the production of a specific enantiomer of ethyl α-hydroxycaproate. frontiersin.org

Directed evolution, on the other hand, involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved properties. nih.gov This powerful technique does not require prior knowledge of the enzyme's structure and has been successfully used to enhance the performance of various enzymes used in biocatalysis. The integration of these engineering strategies with whole-cell catalysis holds great promise for developing highly efficient and sustainable processes for the production of valuable chemicals like ethyl α-hydroxycaproate. nih.gov

Stereoselective Biocatalysis for Enantiomeric Enrichment

The production of enantiomerically pure ethyl α-hydroxycaproate is of paramount importance for its application in the pharmaceutical industry. Stereoselective biocatalysis provides an effective means to achieve high enantiomeric enrichment. nih.gov

This can be accomplished through two main strategies: the kinetic resolution of a racemic mixture or the asymmetric synthesis from a prochiral substrate. In kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. researchgate.net For example, a lipase can selectively hydrolyze one enantiomer of racemic ethyl α-hydroxycaproate, allowing for the separation of the remaining unreacted enantiomer with high optical purity. mdpi.com

Asymmetric synthesis involves the conversion of a prochiral substrate, such as an α-keto ester, into a single enantiomer of the desired α-hydroxy ester. tandfonline.com This is often achieved through the use of stereoselective reductases found in various microorganisms. nih.gov For instance, the reduction of ethyl 2-oxohexanoate using whole cells of microorganisms like Geotrichum candidum can yield enantiomerically pure (R)- or (S)-ethyl α-hydroxycaproate, depending on the specific strain and reaction conditions. tandfonline.com The use of multi-enzyme cascade reactions is also a promising approach for the stereoselective synthesis of chiral building blocks. uni-duesseldorf.de

Table 3: Examples of Stereoselective Biocatalysis

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Geotrichum candidum | Aliphatic β-ketoesters | (R)-ethyl 3-hydroxyesters | Optically pure | tandfonline.com |

| Plant and Microbial Biocatalysts | Prochiral ketones | Chiral alcohols | High | nih.gov |

Derivatization and Functionalization

The derivatization and functionalization of ethyl α-hydroxycaproate open up avenues for the synthesis of novel compounds with diverse applications in research and advanced materials.

Synthesis of Novel this compound Derivatives for Research

The chemical structure of ethyl α-hydroxycaproate, with its hydroxyl and ester functional groups, provides a versatile platform for the synthesis of a wide range of derivatives. These derivatives are often synthesized for biological evaluation and to explore structure-activity relationships.

For instance, the hydroxyl group can be acylated with various fatty acids to create new ester derivatives. nih.gov These modifications can significantly alter the lipophilicity and, consequently, the biological activity of the parent molecule. Similarly, the ester group can be converted to an amide through reaction with different amines, leading to another class of derivatives with potentially new biological properties. mdpi.com The synthesis of such novel derivatives is a key strategy in drug discovery and development, allowing for the fine-tuning of a molecule's properties to enhance its therapeutic potential. nih.gov

Chemical Modifications and Transformations for Advanced Applications

Beyond the synthesis of derivatives for biological screening, chemical modifications of ethyl α-hydroxycaproate and related hydroxy esters are being explored for the development of advanced materials. For example, hydroxy esters can serve as monomers for the synthesis of biodegradable polyesters. frontiersin.org Poly(hydroxyalkanoates) (PHAs) are a class of biopolymers with properties that can be tailored through chemical modification. researchgate.netresearchgate.net

The functional groups of ethyl α-hydroxycaproate can be used to introduce specific functionalities into these polymers. For example, the hydroxyl group can be used as an initiation site for ring-opening polymerization to create block copolymers with unique properties. frontiersin.org Furthermore, chemical transformations such as oxidation of the hydroxyl group to a ketone or reduction of the ester to an alcohol can provide access to a wider range of chemical intermediates for various synthetic applications. These modifications are crucial for expanding the utility of ethyl α-hydroxycaproate beyond its traditional role as a chiral building block in pharmaceutical synthesis.

Analytical Methodologies for Ethyl Alpha Hydroxycaproate Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation and analysis of ethyl alpha-hydroxycaproate from various matrices. Both gas and liquid chromatography techniques are employed to achieve high-resolution separation and accurate quantification.

Gas Chromatography (GC) and Coupled Systems (e.g., GC-MS, GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. The choice of the stationary phase is critical for achieving optimal separation.

For this compound, both polar and non-polar stationary phases are utilized. The retention of the compound is often characterized by its Kovats retention index (RI), which is a dimensionless value that relates the retention time of the analyte to the retention times of n-alkanes.

Detailed Research Findings:

Data from the National Institute of Standards and Technology (NIST) Chemistry WebBook provides Kovats retention indices for ethyl dl-2-hydroxycaproate on various GC columns. chemicalbook.com These values are crucial for method development and compound identification.

| Column Type | Stationary Phase | Kovats Retention Index (RI) |

|---|---|---|

| Capillary | DB-5 (non-polar) | 1062 |

| Capillary | HP-1 (non-polar) | 1042 |

| Capillary | DB-Wax (polar) | 1592 |

| Capillary | ZB-Wax (polar) | 1544 |

Data sourced from the NIST Chemistry WebBook. chemicalbook.com

When coupled with a flame ionization detector (GC-FID), the technique provides sensitive quantification of this compound. For structural confirmation and identification, gas chromatography-mass spectrometry (GC-MS) is the method of choice. In GC-MS, the separated components from the GC column are introduced into a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that serves as a molecular fingerprint.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, reversed-phase HPLC is a commonly employed mode.

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Detailed Research Findings:

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for the analysis of other α-hydroxy acids in various matrices can be adapted. For instance, a common approach for the analysis of α-hydroxy acids in cosmetic products involves using a C18 column with a mobile phase consisting of an aqueous phosphate (B84403) buffer at a low pH (e.g., pH 2.0) and an organic modifier. fda.gov.tw Detection is typically achieved using a UV detector at a low wavelength, such as 210 nm. fda.gov.tw

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm i.d. × 25 cm, 5 µm) |

| Mobile Phase | Isocratic mixture of aqueous phosphate buffer (pH ~2.0) and acetonitrile/methanol |

| Detection | UV at 210 nm |

Conditions are based on general methods for α-hydroxy acid analysis. fda.gov.tw

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment

This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two enantiomers (R and S forms). Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, the separation and quantification of individual enantiomers are often necessary.

Chiral chromatography is the most effective method for the enantiomeric resolution of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including esters. mdpi.comnih.gov

Detailed Research Findings:

Specific chiral separation methods for this compound are not widely published. However, research on the chiral separation of a structurally similar compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815) (ethyl leucate), in wine provides valuable insights. researchgate.net In that study, a cyclodextrin-based chiral GC column (γ-cyclodextrin) was successfully used to separate the R and S enantiomers. researchgate.net For HPLC, polysaccharide-based CSPs like Chiralpak® and Chiralcel® are excellent candidates for the enantiomeric resolution of α-hydroxy esters. mdpi.comclausiuspress.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. clausiuspress.com

| Parameter | Typical Condition for α-Hydroxy Esters |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV or Circular Dichroism (CD) |

Conditions are based on general methods for the chiral separation of esters. clausiuspress.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the molecular weight, elemental composition, and connectivity of atoms within the molecule.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is a common ionization method, particularly when coupled with gas chromatography. The resulting mass spectrum shows the molecular ion peak (M+•) and a series of fragment ions.

The fragmentation pattern is predictable and provides valuable structural information. For esters, characteristic fragmentation pathways include the loss of the alkoxy group (-OR) and rearrangements such as the McLafferty rearrangement. fda.gov.twmst.edu The fragmentation of this compound is expected to show key fragments corresponding to the loss of the ethoxy group (C2H5O•) and cleavage of the C-C bond adjacent to the hydroxyl group.

Expected Fragmentation Pattern:

| m/z | Fragment Ion | Description |

|---|---|---|

| 160 | [C8H16O3]+• | Molecular Ion |

| 115 | [M - C2H5O]+ | Loss of the ethoxy radical |

| 101 | [M - C4H9]+ | Alpha-cleavage, loss of the butyl radical |

| 73 | [CH(OH)COOC2H5]+ | Fragment containing the ester and hydroxyl groups |

Fragmentation pattern is predicted based on general principles of mass spectrometry for esters. fda.gov.twmst.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity (splitting pattern) of each signal correspond to the electronic environment, the number of protons, and the number of neighboring protons, respectively.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH3 (ethyl group) | ~1.2-1.3 | Triplet | 3H |

| -CH2- (butyl chain) | ~1.3-1.7 | Multiplet | 4H |

| -CH2- (ethyl group) | ~4.1-4.2 | Quartet | 2H |

| -CH(OH)- | ~4.0-4.1 | Triplet | 1H |

| -OH | Variable | Singlet (broad) | 1H |

| -CH3 (butyl chain) | ~0.9 | Triplet | 3H |

Chemical shifts are estimated based on typical values for similar functional groups.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | ~174-175 |

| -CH(OH)- | ~70-71 |

| -O-CH2- (ethyl group) | ~61-62 |

| -CH2- (butyl chain, adjacent to CH(OH)) | ~34-35 |

| -CH2- (butyl chain) | ~27-28 |

| -CH2- (butyl chain) | ~22-23 |

| -CH3 (butyl chain) | ~13-14 |

| -CH3 (ethyl group) | ~14-15 |

Chemical shifts are estimated based on typical values for similar functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the structural elucidation and characterization of chemical compounds. For this compound, these methods provide distinct information based on the molecule's functional groups and electronic structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl (-OH), ester carbonyl (C=O), carbon-oxygen (C-O), and carbon-hydrogen (C-H) bonds.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3230 - 3550 | Strong, Broad |

| Ester Carbonyl | C=O stretch | 1735 - 1750 | Strong, Sharp |

| Alkyl | C-H stretch | 2845 - 2975 | Medium to Strong |

| Ester C-O | C-O stretch | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can be excited by UV-Vis radiation.

This compound does not possess an extended system of conjugated π-bonds or strong chromophores. Its primary potential for UV absorption comes from the carbonyl group (C=O) of the ester. This group can undergo a weak n→π* electronic transition. However, for simple, non-conjugated esters, this absorption is typically very weak and occurs at a short wavelength, around 200–215 nm. This wavelength is at the lower limit of detection for standard UV-Vis spectrophotometers and can be obscured by the absorbance of common solvents, making UV-Vis spectroscopy a less informative method for the routine characterization of this specific compound compared to IR spectroscopy.

Rotational Spectroscopy for Gas-Phase Molecular Structure Analysis

Rotational spectroscopy is a high-resolution technique that provides exceptionally precise information about the structure and geometry of molecules in the gas phase. nih.gov By measuring the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, the technique allows for the determination of a molecule's moments of inertia. These moments are directly related to the distribution of atomic masses and bond lengths and angles, enabling the construction of a detailed three-dimensional molecular structure. nih.gov

For a molecule like this compound, which possesses conformational flexibility due to rotation around its single bonds, rotational spectroscopy is particularly powerful. It can distinguish between different stable conformers present in the gas-phase equilibrium and characterize each one individually. nih.gov The analysis of the rotational spectrum yields highly accurate rotational constants (A, B, and C) for each conformer.

An analysis of this compound would involve fitting the observed transition frequencies to a Hamiltonian model to extract the rotational constants. nih.gov The resulting data would provide definitive information on its preferred gas-phase geometry and the subtle structural effects of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester moiety.

| Parameter | Symbol | Information Provided | Hypothetical Value (Illustrative) |

|---|---|---|---|

| Rotational Constant A | A (MHz) | Related to the moment of inertia along the principal a-axis | ~2500 |

| Rotational Constant B | B (MHz) | Related to the moment of inertia along the principal b-axis | ~800 |

| Rotational Constant C | C (MHz) | Related to the moment of inertia along the principal c-axis | ~650 |

| Dipole Moment Components | μa, μb, μc (D) | Magnitude and orientation of the molecular dipole moment | μ_total ~2.5 D |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from a rotational spectroscopy experiment.

Advanced Analytical Approaches in Complex Matrices (e.g., Metabolomics, Flavor Profiling)

The detection and quantification of this compound in complex biological or environmental samples, such as in metabolomics studies or flavor profiling, require advanced analytical techniques that offer high sensitivity and selectivity. researchgate.netbohrium.com Due to the complexity of these matrices, a single analytical platform is often insufficient. bohrium.com The most powerful and commonly used approaches involve hyphenated chromatographic and spectrometric methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net

Metabolomics Applications

In metabolomics, the goal is to identify and quantify the complete set of small-molecule metabolites in a biological sample. bohrium.com this compound, as a hydroxy fatty acid ester, could be an endogenous metabolite or a biomarker related to specific metabolic pathways. Targeted metabolomics methods using GC coupled with tandem mass spectrometry (GC-MS/MS) are particularly well-suited for this purpose.

A relevant methodology was developed for the analysis of fatty acid ethyl esters (FAEEs), which are structurally similar to this compound, in post-mortem plasma samples. nih.gov The workflow involves:

Sample Preparation: Plasma samples are deproteinized, often using a cold solvent like methanol, and the target analytes are extracted. An internal standard (e.g., heptadecanoic acid ethyl ester) is added for accurate quantification. nih.gov

Chromatographic Separation: The extract is injected into a gas chromatograph, where the volatile esters are separated based on their boiling points and interactions with the capillary column.

Detection and Quantification: The separated compounds are ionized and fragmented in the mass spectrometer. For quantification, specific fragment ions characteristic of the target analyte are monitored (Selected Reaction Monitoring or SRM mode), providing high selectivity and sensitivity. nih.gov

The table below outlines typical parameters for such a GC-MS method, adapted from a study on related compounds. nih.gov

| Parameter | Setting |

|---|---|

| Injection Mode | Splitless |

| Injection Port Temperature | 250 °C |

| Carrier Gas | Helium |

| Ion Source Voltage | 70 eV |

| Ion Source Temperature | 200 °C |

| Quantification Mode | Tandem MS (MS/MS) |

Flavor Profiling

Biological and Biochemical Roles of Ethyl Alpha Hydroxycaproate Non Human Centric

Occurrence and Formation in Natural Systems

Ethyl alpha-hydroxycaproate, also known as ethyl 2-hydroxyhexanoate, is an ester found in various natural systems as a product of metabolic processes. Its formation is primarily linked to the metabolism of fatty acids and their derivatives by microorganisms, plants, and fungi.

This compound is one of many hydroxylated ethyl esters found in fermented beverages like wine. nih.govresearchgate.net It is a secondary metabolite produced by yeast, primarily Saccharomyces cerevisiae, during alcoholic fermentation. nih.gov The formation of such esters is a crucial aspect of the development of the sensory profile of these beverages, contributing to their complex fruity and floral aromas. nih.gov

The biosynthesis of substituted esters like this compound in yeast is less understood than that of major esters like higher alcohol acetates and fatty acid ethyl esters. nih.gov However, it is known that their corresponding acids, in this case, alpha-hydroxycaproic acid (2-hydroxyhexanoic acid), are also products of yeast metabolism. nih.gov The concentration of these hydroxylated esters can increase during the aging of beverages like wine, which is attributed to the chemical esterification of the yeast-derived hydroxy acids with the abundant ethanol (B145695) present. nih.gov

Recent genetic studies in Saccharomyces cerevisiae have begun to identify the enzymes involved in the formation of substituted esters. While enzymes like alcohol acetyltransferases (Atf1, Atf2) and fatty acid ethyl ester synthases (Eeb1, Eht1) are major players in general ester production, mono-acyl lipases encoded by genes such as MGL2 and YJU3 have been shown to have a significant impact on the biosynthesis of certain substituted esters. nih.gov For instance, these MAG lipases appear to influence the production of ethyl 2-hydroxy-4-methylpentanoate (B1259815), a structurally similar compound, suggesting a potential role in the synthesis of this compound as well. nih.gov The process of fermentation adds significant value to foods by contributing to preservation and enhancing texture, flavor, and aroma through the actions of a diverse microbiome of bacteria and yeasts. nih.govnih.gov

Table 1: Microbial Species Involved in the Production of Flavor Esters in Fermented Systems

| Microorganism | Role in Fermentation | Relevant Products |

|---|---|---|

| Saccharomyces cerevisiae | Primary yeast in wine, beer, and bread fermentation. nih.gov | Produces a wide range of esters, including hydroxylated ethyl esters. nih.gov |

| Non-Saccharomyces yeasts | Contribute to aroma complexity in mixed fermentations. nih.govmdpi.com | Production of various acetate (B1210297) and ethyl esters. nih.gov |

| Lactic Acid Bacteria (LAB) | Involved in dairy, vegetable, and some beverage fermentations. nih.govmdpi.com | Produce organic acids and can influence ester profiles. mdpi.com |

The precursor to this compound, 2-hydroxyhexanoic acid, has been identified in the metabolomes of several plant species. Data indicates its presence in Populus tremula (aspen) and Aloe africana. The analysis of the wood-forming tissue in Populus tremula has revealed specific patterns of metabolites that follow the differentiation process, though the specific role of 2-hydroxyhexanoic acid in this context is not fully elucidated. ku.dknih.gov Broader metabolomic studies of poplar species are aimed at understanding the chemical basis for traits like stress resistance and growth. frontiersin.orgmdpi.comnih.gov

While comprehensive volatile compound analyses have been conducted on various Aloe species, such as Aloe ferox and Aloe vera, these studies have primarily identified terpenes, phenols, and other classes of compounds, without specific mention of this compound. foodandnutritionjournal.orgresearchgate.netacademicjournals.orgxml-journal.net

In the fungal kingdom, fungi are known to produce a vast array of volatile organic compounds (VOCs) as part of their metabolism. mdpi.comnih.gov These volatilomes are dynamic and play roles in fungal ecology and interactions. msstate.edu While many esters are identified as fungal VOCs, the specific presence of this compound in fungal metabolomes is not yet widely documented in available research.

The precursor acid, 2-hydroxyhexanoic acid, is recognized as an animal metabolite, indicating its involvement in the biochemical pathways of various animal species. It is classified as a hydroxy fatty acid, derived from the metabolism of hexanoic acid. While detailed studies on its specific role are limited, its presence has been confirmed in metabolomic analyses of non-human animals. For instance, in a study aimed at identifying health biomarkers in whale sharks (Rhincodon typus), 2-hydroxyhexanoic acid was detected in the serum metabolome. nih.gov

The zebrafish (Danio rerio) has become a significant model organism for metabolomic studies in toxicology and disease research due to its genetic and metabolic similarities to mammals. nih.govresearchgate.net These studies analyze shifts in metabolite levels to understand the biochemical impact of various factors. nih.govuniversiteitleiden.nlmdpi.com Although zebrafish metabolomics is a rapidly advancing field, the specific detection and role of this compound or its precursor, 2-hydroxyhexanoic acid, in zebrafish biochemical pathways have not been explicitly detailed in the currently available literature.

Enzymatic Interactions and Substrate Specificity Studies

The formation of this compound from its precursors, 2-hydroxyhexanoic acid and ethanol, is an esterification reaction that can be efficiently catalyzed by enzymes, particularly lipases. Lipases (EC 3.1.1.3) are versatile biocatalysts used in a wide range of industrial applications due to their stability, high catalytic efficiency, and ability to function in non-aqueous environments, which favors synthesis over hydrolysis.

Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form (e.g., Novozym 435), is one of the most effective and widely studied lipases for organic synthesis, including the production of flavor esters. researchgate.netnih.govplos.org CALB is noted for its exceptionally broad substrate specificity. nih.govplos.org Its active site is a narrow, funnel-shaped pocket formed by a Ser-Asp-His catalytic triad, typical of α/β-hydrolase fold enzymes. researchgate.netnih.gov Unlike many other lipases, CALB does not possess a large, mobile "lid" covering the active site, which contributes to its ability to accommodate a wide variety of substrates, acting more like an esterase for small substrates. nih.gov

The enzyme's structure allows it to catalyze reactions with bulky and sterically demanding substrates, including secondary alcohols and branched-chain carboxylic acids. researchgate.netnih.govresearchgate.net Molecular modeling and crystallographic studies of CALB have revealed a stereospecificity pocket that explains its high selectivity toward many chiral secondary alcohols. nih.gov This structural feature is highly relevant for the synthesis of this compound, as the substrate 2-hydroxyhexanoic acid contains a chiral center at the alpha-carbon. The enzyme's ability to handle secondary hydroxyl groups on the acyl donor (the carboxylic acid) makes it a suitable catalyst for this specific esterification. The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme complex with the carboxylic acid before reacting with the alcohol. scispace.comresearchgate.net

Table 2: Properties of Lipases Used in Flavor Ester Synthesis

| Enzyme | Source Organism | Key Characteristics | Substrate Examples |

|---|---|---|---|

| Lipase B (CALB) | Candida antarctica | High thermal stability, broad substrate specificity, high enantioselectivity, no significant interfacial activation for small substrates. nih.govplos.orgnih.gov | Secondary alcohols, branched carboxylic acids, various fatty acids and alcohols. researchgate.netresearchgate.net |

| Rhizomucor miehei Lipase | Rhizomucor miehei | sn-1,3 regiospecificity, effective in immobilized form. | Butyric acid, various alcohols for fruit flavor synthesis. frontiersin.org |

| Candida rugosa Lipase | Candida rugosa | Effective for esterification in solvent-free systems. scispace.com | Hexanoic acid, ethanol for ethyl hexanoate (B1226103) synthesis. scispace.com |

Metabolic Flux Analysis and Pathway Elucidation for Precursors and Related Compounds

Metabolic flux analysis (MFA) is a powerful technique used in metabolic engineering to quantify the rates (fluxes) of intracellular reactions. nih.govnih.gov By using isotope tracers, such as ¹³C-labeled glucose, MFA can map the flow of carbon through metabolic networks, identifying bottlenecks and key control points in a biosynthetic pathway. nih.govmedchemexpress.com This information is crucial for designing rational strategies to engineer microorganisms for the overproduction of desired chemicals. nih.govresearchgate.netmdpi.com

The direct biosynthetic pathway for this compound is an esterification of 2-hydroxyhexanoic acid and ethanol. The key precursor is 2-hydroxyhexanoic acid, an alpha-hydroxy acid. In microorganisms, alpha-hydroxy acids can be derived from several central metabolic pathways, most commonly from intermediates of amino acid or fatty acid metabolism.

The likely metabolic precursor to 2-hydroxyhexanoic acid is 2-oxohexanoic acid, which in turn is an intermediate in the catabolism of certain amino acids or can be derived from the fatty acid biosynthesis pathway. The conversion of 2-oxohexanoic acid to 2-hydroxyhexanoic acid is a reduction reaction that would be catalyzed by a keto-acid reductase or a similar dehydrogenase. Alternatively, 2-hydroxyhexanoic acid could be formed via the alpha-oxidation of hexanoic acid. Hexanoic acid (caproic acid) itself is an intermediate of the reverse β-oxidation pathway, a metabolic route that has been successfully engineered in microbes like Clostridium species and Megasphaera elsdenii for the production of medium-chain fatty acids. mdpi.com

While a specific MFA for this compound has not been published, analysis of related pathways provides a blueprint. For example, MFA has been extensively used to optimize the production of fatty acids in S. cerevisiae. researchgate.net These studies focus on increasing the flux towards the key precursor acetyl-CoA and then channeling it into the fatty acid synthesis pathway. researchgate.net A similar approach could be used to optimize the production of 2-hydroxyhexanoic acid by identifying the rate-limiting steps in its formation from central carbon metabolism and then engineering the host organism to redirect metabolic flux toward this precursor.

Biotechnological Production Platforms and Microbial Engineering

The production of natural flavor compounds, such as this compound, through biotechnological methods is a growing field, driven by consumer demand for natural ingredients. ku.dknih.gov Microbial fermentation and enzymatic biocatalysis are the primary platforms for producing these value-added chemicals from renewable feedstocks.

Microbial engineering of chassis organisms like Escherichia coli and Saccharomyces cerevisiae offers a promising route for the de novo synthesis of target molecules. mdpi.com For this compound, a potential metabolic engineering strategy would involve two key modules: the production of the precursor 2-hydroxyhexanoic acid and its subsequent esterification with ethanol.

Engineering Precursor Supply : The first step involves engineering the host to produce 2-hydroxyhexanoic acid. This could be achieved by introducing a synthetic pathway that converts a central metabolite into the target hydroxy acid. For instance, pathways could be designed to channel intermediates from the fatty acid synthesis machinery or amino acid catabolism towards 2-oxohexanoic acid, followed by the introduction of a specific reductase to yield 2-hydroxyhexanoic acid. researchgate.netamanote.com MFA would be critical in this stage to identify and alleviate bottlenecks in the precursor pathway to maximize yield. researchgate.net

Enhancing Ester Formation : The second module involves the efficient conversion of the intracellularly produced 2-hydroxyhexanoic acid and ethanol into the final ester product. S. cerevisiae naturally produces ethanol at high titers during fermentation. The key step is the esterification, which is catalyzed by alcohol acyltransferases (AATs). plos.org Overexpression of a suitable AAT with high specificity for 2-hydroxyhexanoic acid would be a primary strategy. plos.orgresearchgate.net Since native AATs may have low activity on substituted acids, enzyme engineering or screening for novel AATs could be necessary. nih.govplos.org

Alternatively, a two-step bioprocess could be employed. First, a microbe is engineered to produce and secrete 2-hydroxyhexanoic acid. amanote.com Then, the purified acid is esterified with ethanol in a separate enzymatic reaction using an immobilized lipase like CALB, which allows for high conversion rates and easy catalyst recycling. frontiersin.orgresearchgate.net

Table 3: Potential Microbial Platforms and Engineering Strategies for this compound Production

| Microbial Host | Advantages | Potential Engineering Strategies |

|---|

| Saccharomyces cerevisiae | Generally Recognized as Safe (GRAS) status, high ethanol production, robust for industrial fermentation. nih.gov | - Overexpression of genes in the fatty acid synthesis pathway to increase hexanoyl-CoA pools.

Genetic and Metabolic Engineering for Enhanced Biosynthesis

The microbial biosynthesis of this compound is not a naturally prominent pathway in most microorganisms. Therefore, its production in industrially relevant hosts like Saccharomyces cerevisiae or Escherichia coli necessitates the application of genetic and metabolic engineering strategies. The core of this approach involves the design and implementation of a synthetic metabolic pathway to produce the precursor, α-hydroxycaproic acid (also known as 2-hydroxyhexanoic acid), and its subsequent esterification with ethanol.

A plausible engineered pathway for α-hydroxycaproic acid could be envisioned through two main routes: the hydroxylation of a C6 fatty acid or the conversion from a C6 amino acid precursor.

Route 1: α-Hydroxylation of Caproic Acid

One potential strategy involves the introduction of a fatty acid α-hydroxylase enzyme into a host organism that can produce caproic acid. Cytochrome P450 enzymes are known to catalyze the hydroxylation of fatty acids. researchgate.netresearchgate.net For instance, certain bacterial P450s have been shown to hydroxylate fatty acids at the α-position. researchgate.net The genetic engineering approach would, therefore, involve:

Enhancing Caproic Acid Pool: Overexpression of key enzymes in the fatty acid synthesis pathway to increase the intracellular concentration of caproic acid. This could involve engineering the fatty acid synthase (FAS) complex.

Introducing α-Hydroxylase Activity: Heterologous expression of a gene encoding a fatty acid α-hydroxylase with high specificity for C6 substrates.

Optimizing Redox Partners: Ensuring the efficient functioning of the P450 enzyme by co-expressing its specific redox partners, such as a cytochrome P450 reductase. frontiersin.org

Route 2: Conversion from an Amino Acid Precursor

An alternative pathway could be designed starting from an amino acid like L-norleucine. This multi-step enzymatic cascade would involve:

Transamination or Deamination: Conversion of L-norleucine to its corresponding α-keto acid, α-keto-caproic acid, using an L-amino acid deaminase or a transaminase. rsc.org

Reduction to α-Hydroxy Acid: Reduction of the α-keto acid to α-hydroxycaproic acid catalyzed by a specific α-keto acid reductase or a hydroxyisocaproate dehydrogenase. rsc.org

Esterification to this compound

Once a sufficient intracellular pool of α-hydroxycaproic acid is established, the final step is its esterification with ethanol. This can be achieved by expressing an enzyme with alcohol acyltransferase (AAT) activity. While the substrate specificity of many AATs is directed towards straight-chain fatty acids, some exhibit broader substrate acceptance, and protein engineering could be employed to enhance their activity towards α-hydroxy acids. nih.govresearchgate.net Alternatively, lipases, which are known to catalyze esterification reactions in non-aqueous or micro-aqueous environments, could be expressed and utilized for this conversion. nih.govresearchgate.netresearchgate.net

The following table summarizes potential genetic modifications for the biosynthesis of this compound in a microbial host:

| Metabolic Step | Enzyme/Pathway to be Engineered | Genetic Modification Strategy | Potential Gene Source Organism |

| Increased Precursor Supply (Caproic Acid) | Fatty Acid Synthase (FAS) | Overexpression of FAS genes | Saccharomyces cerevisiae |

| α-Hydroxylation | Fatty Acid α-Hydroxylase (e.g., P450) | Heterologous expression | Bacillus subtilis |

| α-Keto Acid Formation | L-amino acid deaminase | Heterologous expression | Proteus myxofaciens |

| α-Hydroxy Acid Formation | α-Keto Acid Reductase | Heterologous expression | Lactobacillus species |

| Esterification | Alcohol Acyltransferase (AAT) / Lipase | Heterologous expression and/or protein engineering | Various yeasts, plants, or fungi |

Strain Development for Biorefining Applications

The economic viability of producing specialty chemicals like this compound through fermentation is greatly enhanced by the ability to utilize low-cost, renewable feedstocks. Lignocellulosic biomass, derived from agricultural and forestry residues, is an abundant and sustainable source of C5 and C6 sugars that can be converted into value-added chemicals in a biorefinery context. researchgate.netfraunhofer.deieabioenergy.comfraunhofer.denih.gov

Developing microbial strains capable of efficiently converting lignocellulosic sugars into this compound is a key objective. Saccharomyces cerevisiae is a robust and well-characterized industrial microorganism, making it an excellent candidate for such strain development. nih.gov

Key aspects of strain development for biorefining applications include:

Utilization of Lignocellulosic Sugars: Wild-type S. cerevisiae can efficiently ferment the C6 sugar glucose but not the C5 sugar xylose, which is a major component of hemicellulose. Genetic engineering is required to introduce a xylose utilization pathway, typically involving the expression of a xylose isomerase or a xylose reductase and xylitol (B92547) dehydrogenase.

Tolerance to Inhibitory Compounds: The pre-treatment of lignocellulosic biomass to release fermentable sugars often generates compounds that are inhibitory to microbial growth and metabolism, such as furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and acetic acid. Strain development efforts focus on improving the tolerance of the production host to these inhibitors through evolutionary engineering or by overexpressing genes involved in detoxification pathways.

Robustness in Industrial Fermentation: Industrial fermentation processes present various stresses, including high substrate and product concentrations, osmotic stress, and fluctuations in pH and temperature. Directed evolution and systems biology approaches can be used to develop strains with enhanced robustness and productivity under these challenging conditions.

The table below presents examples of engineered yeast strains developed for the production of other valuable chemicals in a biorefinery setting, illustrating the potential for developing a strain for this compound production.

| Product | Host Organism | Key Genetic Modifications | Feedstock Utilized |

| Lactic Acid | Saccharomyces cerevisiae | Expression of lactate (B86563) dehydrogenase, deletion of pyruvate (B1213749) decarboxylase | Glucose, Xylose |

| Succinic Acid | Saccharomyces cerevisiae | Engineering of the glyoxylate (B1226380) and TCA cycles | Glucose |

| Fatty Acid Ethyl Esters (FAEEs) | Saccharomyces cerevisiae | Overexpression of wax ester synthase, engineering of fatty acid metabolism | Glucose |

| Isobutanol | Saccharomyces cerevisiae | Expression of the valine biosynthesis pathway with modifications | Glucose, Xylose |

By combining the engineered biosynthetic pathway for this compound with the traits required for efficient utilization of lignocellulosic feedstocks, it is feasible to develop robust microbial cell factories for the sustainable production of this specialty ester in an integrated biorefinery.

Role of Ethyl Alpha Hydroxycaproate in Advanced Materials and Chemical Building Blocks Research

Polymer Synthesis and Biopolymer Building Blocks

The development of biodegradable and biocompatible polymers is a significant focus of modern materials science. Alpha-hydroxy acids and their derivatives are key monomers in the synthesis of these materials, particularly polyesters. nih.govnih.gov Ethyl alpha-hydroxycaproate, as a derivative of a C6 alpha-hydroxy acid, is a potential candidate for incorporation into such polymer systems.

Enzymatic polymerization has emerged as a green alternative to traditional chemical synthesis of polyesters, offering high selectivity and milder reaction conditions. google.comnih.govnih.gov Lipases are commonly employed enzymes that can catalyze the polycondensation of hydroxy acids or their esters. mdpi.comresearchgate.net While direct research on the enzymatic co-polymerization of this compound is not extensively documented in publicly available literature, the principles of lipase-catalyzed polyester (B1180765) synthesis provide a framework for its potential application.

Lipases facilitate the formation of ester bonds, and their catalytic activity can be harnessed for step-growth polymerization of monomers containing hydroxyl and carboxylic acid or ester functionalities. nih.gov The general mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with a hydroxyl group from another monomer to form a dimer, and subsequently, a polymer chain. nih.gov The substrate specificity of lipases varies, with enzymes like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, showing broad applicability in polyester synthesis. nih.govrsc.org

Research has demonstrated the successful lipase-catalyzed polymerization of various hydroxy acids and their esters. For instance, studies have explored the polycondensation of different dicarboxylic acids and diols, as well as the ring-opening polymerization of lactones. nih.govresearchgate.net The incorporation of monomers with varying chain lengths and functional groups allows for the tailoring of the resulting polyester's properties. In principle, this compound could serve as a comonomer in such enzymatic reactions, potentially influencing the properties of the resulting copolyesters.

Table 1: Examples of Lipase-Catalyzed Polyester Synthesis

| Enzyme | Monomers | Polymer Type | Reference |

| Candida antarctica Lipase B | Diacids and Diols | Linear Polyesters | researchgate.net |

| Mucor miehei Lipase | Adipic acid and 1,4-butanediol | Aliphatic Polyester | researchgate.net |

| Novozym 435 | N-(6-hydroxyhexanoyl) aspartate diesters | Poly(ester amide)s | rsc.org |

| Porcine Pancreas Lipase | Lactones | Polyesters | nih.gov |

This table presents examples of lipase-catalyzed polyester synthesis with various monomers to illustrate the general principles applicable to alpha-hydroxy esters.

Poly(alpha-hydroxy acids) are a prominent class of biodegradable polymers used in biomedical applications due to their biocompatibility and tunable degradation rates. nih.govnih.govresearchgate.net While polylactic acid (PLA) and polyglycolic acid (PGA) are the most well-known examples, research continues to explore the incorporation of other alpha-hydroxy acid monomers to modify polymer properties. nih.gov

The integration of a C6 monomer like alpha-hydroxycaproic acid, potentially derived from this compound, could impart increased flexibility and hydrophobicity to the polymer backbone compared to the shorter-chain counterparts. This could be advantageous for applications requiring specific mechanical properties or degradation profiles. While specific studies detailing the incorporation of this compound into biodegradable polymer architectures are limited, the general principles of copolymerization of alpha-hydroxy acids are well-established. nih.gov

The properties of such copolymers would be expected to vary with the molar ratio of the constituent monomers. For instance, increasing the content of a longer-chain alpha-hydroxy acid would likely decrease the glass transition temperature and crystallinity of the resulting polyester, making it more amorphous and flexible.

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. nih.govmdpi.compeerj.com PHAs are typically composed of 3-hydroxyalkanoic acid monomers. nih.govnih.gov However, research has explored the incorporation of other monomer units to create copolymers with tailored properties. nih.gov

While the direct use of this compound as a precursor for PHA synthesis by microorganisms has not been reported, bacteria are known to produce PHAs from a wide variety of carbon sources, including C6 compounds like hexanoic acid. mdpi.com Some bacteria can produce medium-chain-length PHAs (mcl-PHAs) which include monomers with six or more carbon atoms. google.com For example, Pseudomonas putida can produce poly(3-hydroxyhexanoate) (PHHX). specialchem.com

The metabolic pathways for PHA synthesis primarily involve intermediates of fatty acid metabolism, leading to the formation of (R)-3-hydroxyacyl-CoA, which is then polymerized by PHA synthase. nih.gov The incorporation of an alpha-hydroxy acid like 2-hydroxyhexanoic acid would likely require specific enzymatic machinery capable of recognizing and polymerizing this monomer, which is not typical for known PHA synthases. Therefore, the direct synthesis of PHAs from this compound via microbial fermentation remains a hypothetical concept without direct supporting research.

Precursor in Organic Synthesis and Fine Chemical Production

Chiral molecules are of paramount importance in the pharmaceutical, agrochemical, and flavor and fragrance industries. This compound, possessing a stereogenic center at the alpha-carbon, represents a potential chiral building block for the synthesis of more complex molecules.

Chiral alpha-hydroxy acids and their esters are valuable synthons in asymmetric synthesis, providing a scaffold for the construction of enantiomerically pure molecules. nih.govrsc.orgrsc.org The hydroxyl and carboxyl groups can be chemically modified in a stereospecific manner to introduce new functionalities. While specific examples detailing the use of this compound as a chiral synthon are not abundant in the literature, the general utility of this class of compounds is well-recognized.

For instance, chiral alpha-hydroxy ketones, which can be derived from alpha-hydroxy acids, are important intermediates in the synthesis of various pharmaceuticals. nih.gov The enantioselective synthesis of chiral alcohols and amino acids, often for pharmaceutical development, can also utilize alpha-hydroxy esters as starting materials or key intermediates. nih.gov The specific enantiomer of this compound, (R)- or (S)-ethyl 2-hydroxyhexanoate, would determine the stereochemistry of the final product in an asymmetric synthesis route.

Table 2: General Applications of Chiral Alpha-Hydroxy Esters in Asymmetric Synthesis

| Application | Description | Reference |

| Synthesis of Chiral Alcohols | Can be reduced to form chiral diols, which are versatile intermediates. | nih.gov |

| Synthesis of Chiral Amino Acids | The hydroxyl group can be converted to an amino group through various chemical transformations. | nih.gov |

| Synthesis of Complex Natural Products | Serve as starting materials for the construction of more complex molecular architectures. | rsc.org |

| Pharmaceutical Intermediates | Used in the synthesis of enantiomerically pure active pharmaceutical ingredients. | nih.gov |

This table provides a general overview of the applications of chiral alpha-hydroxy esters, which would theoretically include this compound.

This compound and its parent acid can potentially serve as intermediates in the synthesis of various specialty chemicals. The flavor and fragrance industry utilizes a wide array of esters for their characteristic aromas, and ethyl 2-hydroxyhexanoate is noted for its fruity odor. thegoodscentscompany.com

Beyond flavor and fragrance applications, the chemical structure of this compound allows for its conversion into other valuable compounds. For example, the related compound 2-ethylhexanoic acid is used in the production of corrosion inhibitors, lubricant additives, and as a raw material for polyesters in synthetic oils. bisleyinternational.com While 2-ethylhexanoic acid has a different structure (the carboxyl group is on a branched chain), this illustrates the industrial utility of C8 carboxylic acid derivatives.

The potential for this compound to be used as an intermediate would depend on the specific synthetic routes to desired specialty chemicals and the economic feasibility of such processes. Its bifunctionality allows for a range of chemical transformations, making it a candidate for further investigation in the field of fine chemical synthesis.

Contributions to Flavor and Fragrance Chemistry Research Fundamental Aspects

Characterization of Volatile Aroma Profiles in Food and Beverages

In the realm of oenology, ethyl alpha-hydroxycaproate is one of many hydroxylated ethyl esters found in wine. gsartor.org While its concentration may not always be sufficient to directly impact the primary aroma, it is considered a contributor to the subtle nuances of the wine's fragrance. gsartor.org Studies have shown that the concentration of related hydroxy esters can differ between red and white wines, suggesting that viticultural and vinification practices may influence their formation. researchgate.net For instance, research on a related compound, ethyl 2-hydroxy-4-methylpentanoate (B1259815), revealed an average total concentration of approximately 400 µg/L in red wine. nih.gov

While research has identified a structural isomer, ethyl 3-hydroxyhexanoate (B1247844), in citrus fruits like grapefruit and oranges, the presence of this compound in citrus has not been extensively documented in the reviewed literature. fragranceconservatory.com

Table 1: Reported Occurrences of this compound and a Related Isomer in Food and Beverages

Compound Food/Beverage Reported Concentration Associated Aroma Descriptors Reference This compound (Ethyl 2-hydroxyhexanoate) Baijiu 6.84 mg/L Fruity gsartor.org Ethyl 2-hydroxy-4-methylpentanoate (Related Hydroxy Ester) Red Wine ~400 µg/L Blackberry, Fresh Fruit (synergistic effect) [3, 4] Ethyl 3-hydroxyhexanoate (Isomer) Citrus (Grapefruit, Oranges) Present Fruity, Tropical

Future Directions and Emerging Research Avenues

Development of Novel, Sustainable Synthetic and Biocatalytic Methodologies

The industrial synthesis of ethyl α-hydroxycaproate is undergoing a paradigm shift, moving away from traditional chemical routes towards more sustainable and efficient biological methods. mdpi.com Biocatalysis, which utilizes enzymes to perform chemical reactions, is at the forefront of this transformation, offering milder reaction conditions and higher selectivity compared to conventional synthesis. mdpi.com

Enzymatic kinetic resolution is a particularly promising strategy for producing enantiomerically pure forms of ethyl α-hydroxycaproate. This technique employs enzymes, most notably lipases such as Candida antarctica lipase (B570770) B (CALB), to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in a highly pure form. oeno-one.euthegoodscentscompany.com This is crucial as the biological and sensory properties of chiral molecules can differ significantly between enantiomers. Research in this area focuses on optimizing reaction conditions and exploring novel lipases to enhance conversion yields and enantioselectivity. oeno-one.euresearchgate.net

Furthermore, the development of "one-pot, two-step" photo-enzymatic cascades represents a significant advancement. These systems can transform a wide range of compounds into enantiomerically pure products, minimizing the need for isolating intermediates and reducing solvent waste. researchgate.net The core principles driving this research are rooted in green chemistry, aiming to prevent waste, improve atom economy, and utilize catalysis to create more efficient and environmentally benign processes. bohrium.comnih.gov

Key Research Findings in Biocatalytic Synthesis:

| Biocatalyst Type | Reaction Type | Key Advantages | Research Focus |

| Lipases (e.g., CALB) | Esterification, Transesterification | High selectivity, Mild conditions | Optimization of reaction media, Enzyme immobilization |

| Hydrolases | Kinetic Resolution | Production of enantiopure compounds | High conversion yields, High enantiomeric excess |

| Carboxylic Acid Reductase & Acyltransferase | Amide Bond Synthesis | Avoids high temperatures and hazardous solvents | Application to a wide variety of substrates |

| Unspecific Peroxygenase (UPO) & Oxalate Oxidase | Oxidation | Avoids metal-based oxidants | Late-stage functionalization of complex molecules |

Advancements in Analytical Techniques for Trace Analysis and Isomeric Differentiation

The subtle but significant role of ethyl α-hydroxycaproate in the aroma profiles of products like wine necessitates highly sensitive and selective analytical methods for its detection and characterization. nih.gov Advancements in chromatography are central to this effort, enabling both the quantification of trace amounts and the differentiation between its stereoisomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds, including ethyl α-hydroxycaproate, in complex matrices like wine and other beverages. google.comnih.gov For chiral compounds, multidimensional gas chromatography (MDGC) with a chiral main column is employed to separate the enantiomers, providing insights into their relative abundance. researchgate.net This is particularly important as the sensory perception and olfactory thresholds of each enantiomer can vary significantly. acs.org

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is another cornerstone of enantioselective analysis. researchgate.netmdpi.comthegoodscentscompany.com CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers and allowing for their separation. researchgate.net Recent developments have focused on creating novel CSPs, including those based on cyclodextrins and macrocyclic antibiotics, which offer improved resolution and applicability to a wider range of compounds. researchgate.netnih.gov Furthermore, the derivatization of hydroxy fatty acid esters with chiral reagents like Mosher's reagent allows for their diastereomeric separation and analysis by GC-MS, providing another robust method for determining enantiomeric composition in food samples. acs.orgresearchgate.net

Advanced Analytical Techniques and Their Applications:

| Technique | Principle | Application for Ethyl α-Hydroxycaproate |

| GC-MS | Separation by volatility and ionization/mass analysis | Trace quantification in wine and beverages. google.com |

| Chiral GC | Separation of enantiomers on a chiral stationary phase | Determination of enantiomeric ratios in wine. acs.org |

| HPLC with CSPs | Differential interaction of enantiomers with a chiral stationary phase | High-resolution separation of (R)- and (S)-enantiomers. mdpi.comthegoodscentscompany.com |

| Derivatization with Chiral Reagents | Conversion of enantiomers into diastereomers for separation | Enantioselective analysis in complex food matrices. acs.orgresearchgate.net |

Exploration of Undiscovered Biological Roles and Non-Canonical Pathways

While the primary recognized role of ethyl α-hydroxycaproate is as a flavor and fragrance compound, emerging research into related molecules suggests a broader biological significance that is yet to be fully explored. Its presence in fermented beverages like wine indicates it is a product of microbial metabolism, likely yeast. bohrium.com The biosynthesis of esters in yeast, such as Saccharomyces cerevisiae, occurs intracellularly through the action of acyltransferases, which combine an alcohol with an acyl-coenzyme A (CoA) molecule. nih.govnih.gov The formation of ethyl α-hydroxycaproate would therefore likely involve the esterification of ethanol (B145695) with α-hydroxycaproyl-CoA, a derivative of hexanoic acid metabolism. researchgate.netmdpi.com

Studies on similar α-hydroxy esters, such as ethyl 2-hydroxy-4-methylpentanoate (B1259815), have revealed that they can act as enhancers of fruity aromas in wine, even at sub-threshold concentrations, through synergistic interactions with other volatile compounds. bohrium.comacs.org This suggests that ethyl α-hydroxycaproate may play a similar modulatory role in the sensory perception of foods and beverages.

Beyond its sensory impact, the broader family of fatty acid esters of hydroxy fatty acids (FAHFAs) has been identified as a class of lipids with potential anti-inflammatory and anti-diabetic effects. wustl.edu Short-chain fatty acids (SCFAs), the precursors to esters like ethyl α-hydroxycaproate, are known metabolites of the gut microbiota with numerous health benefits, including immunoregulatory and neuroprotective activities. mdpi.compherobase.com Although the specific metabolic fate and biological activities of ethyl α-hydroxycaproate itself have not been detailed, its structural similarity to these bioactive lipids points towards a rich area for future research. It is plausible that it could be hydrolyzed in vivo to release α-hydroxycaproic acid and ethanol, which may then enter respective metabolic pathways. However, specific non-canonical pathways involving this ester remain undiscovered. nih.gov

Innovations in Green Chemistry and Bio-based Chemical Production